

Synthesis Protocol for High-Purity Hexahydro-1lauroyl-1H-azepine (Laurocapram)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Hexahydro-1-lauroyl-1H-azepine				
Cat. No.:	B100315	Get Quote			

Application Note & Protocol

Abstract

This document provides a detailed synthesis protocol for the preparation of high-purity Hexahydro-1-lauroyl-1H-azepine, also known as Laurocapram. Laurocapram is a well-established skin penetration enhancer used in topical and transdermal pharmaceutical formulations. The synthesis involves the N-acylation of ϵ -caprolactam with lauroyl chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods to achieve a product of high purity, suitable for research and development in drug delivery systems.

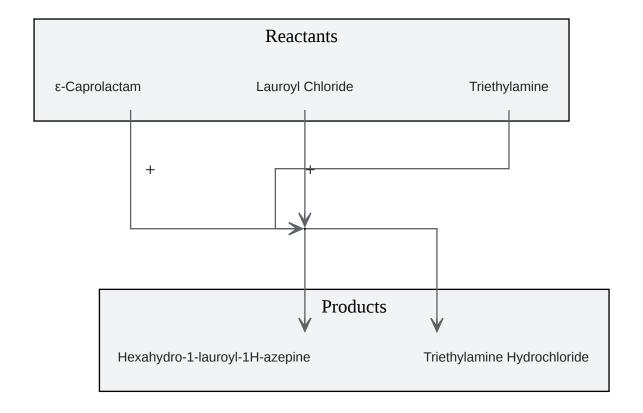
Introduction

Hexahydro-1-lauroyl-1H-azepine (Laurocapram) is a non-toxic and effective permeation enhancer that facilitates the absorption of a wide range of active pharmaceutical ingredients (APIs) through the skin. Its mechanism of action involves the disruption of the stratum corneum's lipid barrier, thereby increasing the bioavailability of topically administered drugs. The synthesis of high-purity Laurocapram is critical to ensure its safety and efficacy in pharmaceutical preparations. This protocol details a robust and reproducible method for its synthesis and purification.

Reaction Scheme



The synthesis proceeds via the N-acylation of ϵ -caprolactam with lauroyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.



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Caption: Reaction scheme for the synthesis of Hexahydro-1-lauroyl-1H-azepine.

Materials and Equipment Reagents



Reagent	Chemical Formula	Molecular Weight (g/mol)	Purity	Supplier
ε-Caprolactam	C ₆ H ₁₁ NO	113.16	≥99%	Sigma-Aldrich
Lauroyl Chloride	C12H23ClO	218.77	≥98%	Sigma-Aldrich
Triethylamine	(C₂H₅)₃N	101.19	≥99%	Sigma-Aldrich
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Anhydrous, ≥99.8%	Sigma-Aldrich
Sodium Bicarbonate	NaHCO₃	84.01	ACS Reagent	Fisher Scientific
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	≥99.5%	Fisher Scientific
Hexane	C ₆ H ₁₄	86.18	ACS Grade	Fisher Scientific
Ethyl Acetate	C4H8O2	88.11	ACS Grade	Fisher Scientific

Equipment

- Three-neck round-bottom flask (500 mL)
- Dropping funnel
- Reflux condenser
- Magnetic stirrer with heating mantle
- Ice bath
- Separatory funnel (1 L)
- Rotary evaporator
- Glass funnel and filter paper



- Beakers and Erlenmeyer flasks
- Graduated cylinders
- Analytical balance
- Flash chromatography system
- GC-MS for purity analysis
- FT-IR spectrometer
- NMR spectrometer

Experimental Protocol Synthesis of Hexahydro-1-lauroyl-1H-azepine

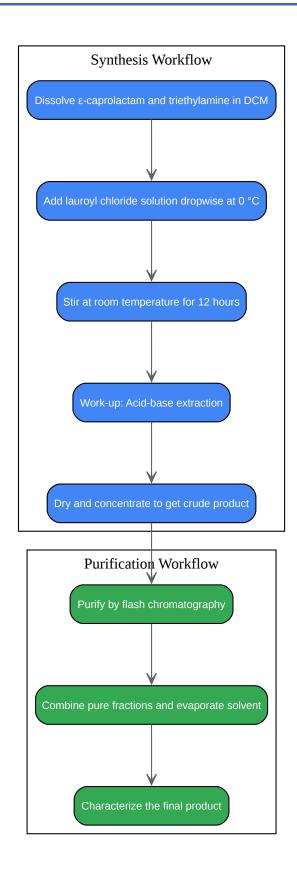
- · Reaction Setup:
 - Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
 - $\circ~$ To the flask, add $\epsilon\text{-caprolactam}$ (11.32 g, 0.1 mol) and anhydrous dichloromethane (200 mL).
 - Stir the mixture until the ε-caprolactam is completely dissolved.
 - Add triethylamine (12.14 g, 16.7 mL, 0.12 mol) to the solution.
- Addition of Lauroyl Chloride:
 - Dissolve lauroyl chloride (24.06 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
 - Cool the reaction flask to 0 °C using an ice bath.
 - Add the lauroyl chloride solution dropwise to the stirred ε-caprolactam solution over a period of 1 hour. Maintain the temperature at 0 °C during the addition.



• Reaction:

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 12 hours.
- Work-up:
 - Transfer the reaction mixture to a 1 L separatory funnel.
 - Wash the organic layer sequentially with:
 - 1 M HCl (2 x 100 mL)
 - Saturated sodium bicarbonate solution (2 x 100 mL)
 - Brine (1 x 100 mL)
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.





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